![molecular formula C35H72O3 B14365045 3-Methoxy-4-methyltritriacontane-9,11-diol CAS No. 90996-42-2](/img/no-structure.png)
3-Methoxy-4-methyltritriacontane-9,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methyltritriacontane-9,11-diol is a complex organic compound with the molecular formula C34H70O2. It is a long-chain hydrocarbon with two hydroxyl groups and a methoxy group, making it a unique molecule in terms of its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyltritriacontane-9,11-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-methyltritriacontane-9,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-methyltritriacontane-9,11-diol has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: The compound’s interactions with biological membranes and proteins are of interest in biophysical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-methyltritriacontane-9,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyltritriacontane: A similar long-chain hydrocarbon without the methoxy and hydroxyl groups.
9-Methyltritriacontane: Another related compound with a different substitution pattern.
Uniqueness
3-Methoxy-4-methyltritriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties
Eigenschaften
90996-42-2 | |
Molekularformel |
C35H72O3 |
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
3-methoxy-4-methyltritriacontane-9,11-diol |
InChI |
InChI=1S/C35H72O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-33(36)31-34(37)30-27-26-28-32(3)35(6-2)38-4/h32-37H,5-31H2,1-4H3 |
InChI-Schlüssel |
NMGIQFYAIRSKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.